
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and an oxathiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxathiazolidine ring and the introduction of the sulfonyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, phenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and rigorous purification methods to isolate the final product.
化学反応の分析
Types of Reactions
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学的研究の応用
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The oxathiazolidine ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
類似化合物との比較
Similar Compounds
- ®-5,5-DiMethyl-4-phenyl-3-(toluene-4-sulfonyl)-[1,2,3]oxathiazolidine 2-oxide
- Other oxathiazolidine derivatives with varying substituents on the ring and sulfonyl group.
Uniqueness
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide stands out due to its specific stereochemistry and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This unique combination of structural features makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
620627-49-8 |
|---|---|
分子式 |
C19H23NO4S2 |
分子量 |
393.5 g/mol |
IUPAC名 |
(2S,4R)-5,5-diethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide |
InChI |
InChI=1S/C19H23NO4S2/c1-4-19(5-2)18(16-9-7-6-8-10-16)20(25(21)24-19)26(22,23)17-13-11-15(3)12-14-17/h6-14,18H,4-5H2,1-3H3/t18-,25+/m1/s1 |
InChIキー |
JCDRIMPDNUSLQY-CJAUYULYSA-N |
異性体SMILES |
CCC1([C@H](N([S@@](=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC |
正規SMILES |
CCC1(C(N(S(=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


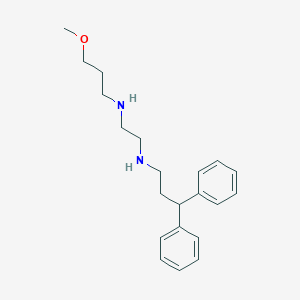


![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
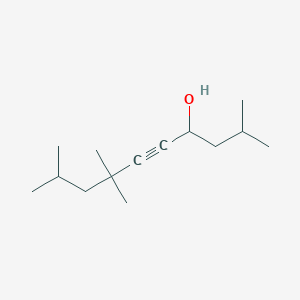
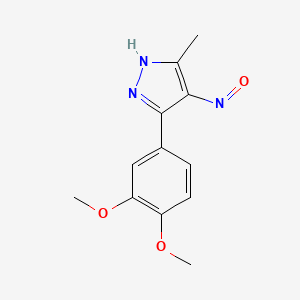
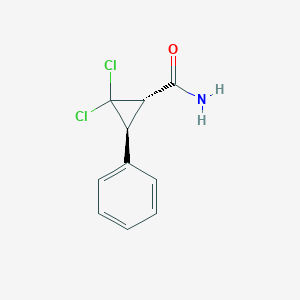

![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
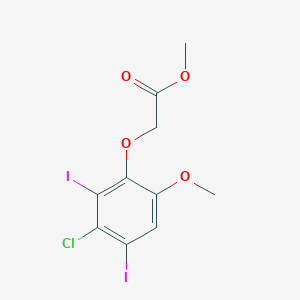
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)
